molecular formula C16H16ClN3O2 B3242776 JAK3 Inhibitor, Negative Control CAS No. 153437-07-1

JAK3 Inhibitor, Negative Control

Numéro de catalogue: B3242776
Numéro CAS: 153437-07-1
Poids moléculaire: 317.77 g/mol
Clé InChI: JRDRXNJUOHNEAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “JAK3 Inhibitor, Negative Control” is a specific type of Janus kinase 3 inhibitor. Janus kinase 3 inhibitors are a class of immunomodulatory agents that inhibit the action of the enzyme Janus kinase 3, thereby interfering with the JAK-STAT signaling pathway. This pathway is crucial for the regulation of immune responses, and Janus kinase 3 inhibitors are primarily used in the treatment of autoimmune diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Janus kinase 3 inhibitors typically involves the construction of a pyrrolopyrimidine scaffold, which binds to the same region of the Janus kinases as purine of the ATP binds . Another ring system used in Janus kinase 3 inhibitor derivatives is 1H-pyrrolo[2,3-b]pyridine, which mimics the pyrrolopyrimidine scaffold . The synthetic routes often involve multiple steps, including the formation of key intermediates and the final coupling reactions under specific conditions.

Industrial Production Methods

Industrial production methods for Janus kinase 3 inhibitors involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to produce the inhibitors on a commercial scale.

Analyse Des Réactions Chimiques

Types of Reactions

Janus kinase 3 inhibitors undergo various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Janus kinase 3 inhibitors include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Applications De Recherche Scientifique

Autoimmune Diseases

JAK3 inhibitors have shown promise in treating autoimmune diseases by selectively targeting pathways that contribute to inflammation without broadly suppressing the immune system. For instance, Z583, a selective JAK3 inhibitor, demonstrated significant efficacy in reducing inflammatory responses in rheumatoid arthritis models while sparing hematopoiesis .

Case Study: Rheumatoid Arthritis

  • Study Design : Animal models were treated with Z583.
  • Findings : The treatment resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores for arthritis .

Cancer Immunotherapy

Recent studies indicate that low-dose JAK3 inhibitors can enhance T-cell responses against tumors. A study using PF-06651600 (a JAK3 inhibitor) revealed that chronic low-dose administration improved T-cell immunity and reduced tumor burden in mouse models of solid tumors .

Case Study: Solid Tumors

  • Study Design : Mice were treated with low-dose PF-06651600 alongside vaccine strategies.
  • Findings : There was a significant decrease in tumor load compared to controls, highlighting the potential for combining JAK3 inhibition with immunotherapy .

Glioblastoma Multiforme (GBM)

JAK3 inhibitors have also been investigated for their effects on GBM. Research indicated that these inhibitors could effectively block GBM cell proliferation and promote differentiation into neuronal cells, thereby reducing tumor stemness characteristics .

Case Study: GBM Treatment

  • Study Design : U87 and U251 GBM cell lines were treated with JAK3 inhibitors.
  • Findings : The treatment led to a marked reduction in neurosphere formation and cell growth, suggesting therapeutic potential for GBM management .

Comparative Efficacy of JAK3 Inhibitors

A comparative analysis of various JAK3 inhibitors highlights their selectivity and potency:

Inhibitor IC50 (nM) Selectivity Application Area
Z5830.1>100-fold over other JAKsAutoimmune diseases
PF-066516001.5Specific to JAK3Cancer immunotherapy
WHI-P258>300Negative controlResearch control

Activité Biologique

Janus kinase 3 (JAK3) is a critical component of the JAK/STAT signaling pathway, primarily involved in immune regulation and hematopoiesis. The biological activity of JAK3 inhibitors, including negative controls, is essential for understanding their therapeutic potential and specificity. This article reviews the biological activity of JAK3 inhibitors, particularly focusing on their mechanisms, efficacy, and implications in various diseases.

Overview of JAK3 and Its Role

JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling through several interleukin (IL) receptors, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These receptors utilize the common gamma chain (γc) for signal transduction. The absence of JAK3 leads to severe combined immunodeficiency due to impaired lymphocyte development .

JAK3 inhibitors function by blocking the phosphorylation activity of the JAK family kinases, thereby preventing the activation of downstream STAT proteins. This inhibition can lead to reduced proliferation and survival of immune cells that rely on JAK3-mediated signaling. For instance, PRN371 has demonstrated potent inhibition of JAK3 activity with an IC50 value of 99 nM against IL-2-stimulated signaling in human peripheral blood mononuclear cells (PBMCs) .

Case Study 1: Cancer

In glioblastoma models, selective JAK3 inhibitors like WHI-P131 and PF-956980 have shown significant inhibition of cell proliferation without inducing cell death. After 48 hours of treatment, metabolic assays indicated that treated cells maintained metabolic fitness comparable to untreated controls . This suggests that the observed effects are due to direct inhibition of proliferation rather than cytotoxicity.

InhibitorIC50 (nM)Cell LineEffect on Proliferation
PRN37199PBMCsSignificant inhibition
WHI-P131-U87 GlioblastomaSignificant inhibition
PF-956980-U251 GlioblastomaSignificant inhibition

Case Study 2: Autoimmune Disorders

In models of rheumatoid arthritis, JAK3 inhibitors have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and IL-17. This mechanism is crucial for managing autoimmune conditions where excessive immune activation leads to tissue damage .

Specificity and Selectivity

The specificity of JAK3 inhibitors is vital for minimizing off-target effects. For example, PF-956980 exhibits nanomolar potency exclusively against JAK3 while showing minimal activity against other kinases, making it a valuable candidate for therapeutic applications . In contrast, compounds like tofacitinib inhibit multiple JAK family members indiscriminately, which may lead to broader side effects .

Research Findings on Negative Controls

Negative controls in studies involving JAK3 inhibitors are essential for establishing baseline activity and assessing the specificity of the inhibitors. These controls often include vehicle treatments or non-selective kinase inhibitors that do not target JAK3 specifically. The results from these controls help validate the efficacy observed with selective JAK3 inhibitors.

Propriétés

IUPAC Name

6,7-dimethoxy-N-phenylquinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2.ClH/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11;/h3-10H,1-2H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDRXNJUOHNEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JAK3 Inhibitor, Negative Control
Reactant of Route 2
Reactant of Route 2
JAK3 Inhibitor, Negative Control
Reactant of Route 3
Reactant of Route 3
JAK3 Inhibitor, Negative Control
Reactant of Route 4
Reactant of Route 4
JAK3 Inhibitor, Negative Control
Reactant of Route 5
Reactant of Route 5
JAK3 Inhibitor, Negative Control
Reactant of Route 6
Reactant of Route 6
JAK3 Inhibitor, Negative Control

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.